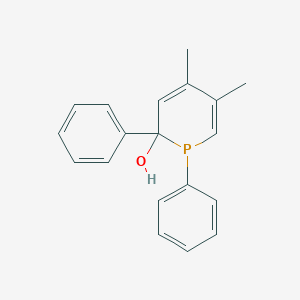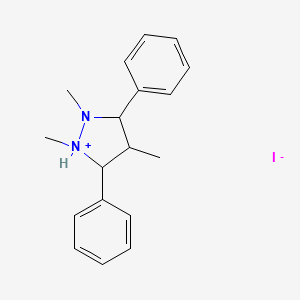
N-(2-chloroethyl)-2-hydroxy-5-methyl-1,2,4-triazin-3-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloroethyl)-2-hydroxy-5-methyl-1,2,4-triazin-3-imine is a chemical compound with a unique structure that includes a triazine ring substituted with a chloroethyl group, a hydroxy group, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloroethyl)-2-hydroxy-5-methyl-1,2,4-triazin-3-imine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloroethylamine with 2-hydroxy-5-methyl-1,2,4-triazine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The starting materials are typically fed into a reactor where they undergo the necessary chemical reactions. The product is then purified using techniques such as crystallization or distillation to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-chloroethyl)-2-hydroxy-5-methyl-1,2,4-triazin-3-imine can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The chloroethyl group can be reduced to an ethyl group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: The major product is 2-keto-5-methyl-1,2,4-triazin-3-imine.
Reduction: The major product is N-(2-ethyl)-2-hydroxy-5-methyl-1,2,4-triazin-3-imine.
Substitution: The major products depend on the nucleophile used, such as N-(2-azidoethyl)-2-hydroxy-5-methyl-1,2,4-triazin-3-imine or N-(2-thioethyl)-2-hydroxy-5-methyl-1,2,4-triazin-3-imine.
Aplicaciones Científicas De Investigación
N-(2-chloroethyl)-2-hydroxy-5-methyl-1,2,4-triazin-3-imine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2-chloroethyl)-2-hydroxy-5-methyl-1,2,4-triazin-3-imine involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, leading to DNA cross-linking and disruption of cellular processes. This can result in cell death, making it a potential candidate for anticancer therapy. The hydroxy group may also play a role in its biological activity by participating in hydrogen bonding and other interactions with biomolecules.
Comparación Con Compuestos Similares
N-(2-chloroethyl)-2-hydroxy-5-methyl-1,2,4-triazin-3-imine can be compared with other similar compounds such as:
Carmustine (BCNU): Another chloroethyl-containing compound used in cancer therapy.
Lomustine: Similar in structure and used for similar applications.
Fotemustine: A newer drug in the same category under clinical trials.
The uniqueness of this compound lies in its specific substitution pattern on the triazine ring, which may confer distinct biological and chemical properties compared to other compounds in the same class .
Propiedades
Número CAS |
61177-98-8 |
|---|---|
Fórmula molecular |
C6H9ClN4O |
Peso molecular |
188.61 g/mol |
Nombre IUPAC |
N-(2-chloroethyl)-2-hydroxy-5-methyl-1,2,4-triazin-3-imine |
InChI |
InChI=1S/C6H9ClN4O/c1-5-4-9-11(12)6(10-5)8-3-2-7/h4,12H,2-3H2,1H3 |
Clave InChI |
ZAURCFLMNKZXRT-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NCCCl)N(N=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-{[4,6-Bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino}-2-methylpropane-1,3-diol](/img/structure/B14596580.png)


![2-(3-Chloro-5-methylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14596591.png)




